4-Fluoro-1,2-bis(trimethylsilyl)benzene
Description
Significance as a Silylated Benzene (B151609) Derivative in Organic Chemistry
Silylated benzene derivatives are a class of organosilicon compounds that have found widespread use in organic synthesis. The carbon-silicon (C-Si) bond is relatively stable yet can be selectively cleaved under specific conditions, making silyl (B83357) groups excellent directing groups and synthetic handles. In the case of 4-Fluoro-1,2-bis(trimethylsilyl)benzene, the trimethylsilyl (B98337) groups play several crucial roles:
Steric Hindrance: The bulky nature of the trimethylsilyl groups can direct incoming reagents to specific positions on the benzene ring, thereby achieving high regioselectivity in electrophilic aromatic substitution reactions.
Electronic Effects: The silicon atom is less electronegative than carbon, leading to a slight polarization of the C-Si bond. This electronic feature can influence the aromatic system's reactivity and stability.
Precursor to Reactive Intermediates: The most significant role of the ortho-bis(trimethylsilyl) arrangement is its ability to serve as a precursor to arynes, a class of highly reactive intermediates.
The presence of the fluorine atom further modulates these properties, enhancing the electrophilicity of the aromatic ring and influencing the stability of charged intermediates.
Role as a Key Intermediate in Advanced Synthetic Pathways
The utility of this compound as a key intermediate stems from its capacity to undergo a variety of chemical transformations, providing access to a range of complex molecular architectures. Research has demonstrated that functionalized 1,2-bis(trimethylsilyl)benzenes are pivotal starting materials for the synthesis of not only benzyne (B1209423) precursors but also Lewis acid catalysts and luminophores. mdpi.com
The synthetic pathways involving this intermediate often leverage the sequential and selective removal of the trimethylsilyl groups. For instance, one silyl group can be replaced with another functional group through ipso-substitution, while the other remains to direct subsequent reactions or to be used for benzyne formation. This stepwise functionalization allows for the construction of highly substituted and complex aromatic compounds that would be challenging to synthesize through other methods.
Overview of its Academic Utility in Benzyne Chemistry and Materials Science
The academic utility of this compound is most prominently showcased in the field of benzyne chemistry. The ortho-disposed trimethylsilyl groups, in conjunction with a suitable leaving group, provide a reliable method for the generation of the highly reactive intermediate, 4-fluorobenzyne. This is typically achieved through treatment with a fluoride (B91410) source, which induces a 1,2-elimination of a trimethylsilyl group and the leaving group.
4-Fluorobenzyne is a powerful dienophile and electrophile that can participate in a variety of cycloaddition and nucleophilic addition reactions. nih.gov These reactions have been employed in the synthesis of complex polycyclic aromatic compounds, natural products, and pharmaceutical intermediates.
In the realm of materials science, the incorporation of fluorine and silicon into organic molecules can impart desirable properties such as enhanced thermal stability, improved solubility, and tailored electronic characteristics. mdpi.comtuni.fi While direct applications of this compound in materials are still an emerging area of research, its potential as a building block for fluorinated organic semiconductors, liquid crystals, and polymers is significant. The controlled introduction of fluorine can fine-tune the energy levels of organic electronic materials, which is crucial for applications in devices like organic light-emitting diodes (OLEDs). tuni.fi
Table 1: Properties of Related Silylated Benzene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,2-Bis(trimethylsilyl)benzene (B95815) | C₁₂H₂₂Si₂ | 222.48 | 235-237 |
| 1-Fluoro-4-(trimethylsilyl)benzene | C₉H₁₃FSi | 168.28 | 168-170 |
| 1,4-Bis(trimethylsilyl)benzene | C₁₂H₂₂Si₂ | 222.48 | 235-237 |
Note: Data for analogous compounds are presented due to the limited availability of specific experimental data for this compound in the reviewed literature.
Structure
3D Structure
Properties
Molecular Formula |
C12H21FSi2 |
|---|---|
Molecular Weight |
240.46 g/mol |
IUPAC Name |
(4-fluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)11-8-7-10(13)9-12(11)15(4,5)6/h7-9H,1-6H3 |
InChI Key |
LVVPLPULLBOGGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 1,2 Bis Trimethylsilyl Benzene and Its Derivatives
Grignard-Type Approaches and Mechanistic Refinements
Grignard reagents have long been a cornerstone of organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Their application in the synthesis of aryl-silanes, including 4-Fluoro-1,2-bis(trimethylsilyl)benzene, has evolved significantly, with modern techniques offering enhanced yields and milder reaction conditions compared to historical methods.
Utilization of Rieke-Magnesium (MgR) for Enhanced Yields and Milder Conditions
The use of highly reactive Rieke-Magnesium (MgR) represents a significant advancement in the synthesis of 1,2-bis(trimethylsilyl)benzenes. This method allows for the preparation of this compound from 1,2-dibromo-4-fluorobenzene with high efficiency. The reaction proceeds under significantly milder conditions than traditional Grignard preparations, which often require high temperatures and the use of carcinogenic solvents like hexamethylphosphoramide (B148902) (HMPA). researchgate.nete-bookshelf.de
The Rieke-Magnesium protocol involves the reduction of a magnesium salt to produce a highly active form of magnesium metal. This activated magnesium readily reacts with aryl halides, such as 1,2-dibromo-4-fluorobenzene, in the presence of chlorotrimethylsilane (B32843) in a solvent like tetrahydrofuran (B95107) (THF). The reaction can be carried out at temperatures as low as 0°C, a stark contrast to the 100°C and 2-day reaction times often required in older procedures. researchgate.nete-bookshelf.de This milder approach not only improves the energy efficiency of the synthesis but also enhances its safety profile by avoiding hazardous solvents.
The application of Rieke-Magnesium has been shown to provide high yields of functionalized 1,2-bis(trimethylsilyl)benzenes, including the fluoro-substituted derivative. researchgate.net The enhanced reactivity of MgR is attributed to its high surface area and the absence of a passivating oxide layer, which allows for a more efficient oxidative addition to the aryl halide.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 1,2-Dibromo-4-fluorobenzene | Rieke-Magnesium, Me₃SiCl | THF, 0°C, 2 h | This compound | High |
Application of the Entrainment Method (Mge)
The entrainment method offers a practical and efficient alternative for the synthesis of this compound, avoiding the need for the preparation of highly reactive magnesium from its salts. researchgate.net This technique utilizes magnesium turnings that are continuously activated in situ by the addition of an entrainer, such as 1,2-dibromoethane (B42909). researchgate.net
In this one-pot procedure, a mixture of 1,2-dibromo-4-fluorobenzene, excess chlorotrimethylsilane, and magnesium turnings in THF is treated with a catalytic amount of 1,2-dibromoethane. The entrainer reacts with the magnesium surface, exposing fresh, reactive metal that can then participate in the Grignard reaction. This method allows the reaction to proceed smoothly at room temperature, offering a significant advantage in terms of operational simplicity and energy consumption. researchgate.net
A key benefit of the entrainment method is that it can be performed using standard laboratory-grade THF without the need for rigorous drying, and the glassware only requires a brief flush with an inert gas. researchgate.net This makes the procedure more accessible and less technically demanding than methods requiring strictly anhydrous and inert conditions. The entrainment method has demonstrated good yields for the synthesis of this compound.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 1,2-Dibromo-4-fluorobenzene | Mg turnings, Me₃SiCl, 1,2-dibromoethane | THF, Room Temperature | This compound | 61 |
Historical Context of Grignard Approaches and Optimization Efforts
The synthesis of organosilanes via Grignard reagents dates back to the early 20th century. alfredstate.edu Historically, the preparation of compounds like 1,2-bis(trimethylsilyl)benzene (B95815) involved the reaction of a dihalobenzene, such as 1,2-dichlorobenzene (B45396), with magnesium and chlorotrimethylsilane. orgsyn.org These early methods often required harsh reaction conditions, including high temperatures (e.g., 100°C) and prolonged reaction times (up to 2 days), and frequently utilized the toxic and carcinogenic solvent hexamethylphosphoramide (HMPA) to achieve satisfactory yields. orgsyn.orgharvard.edu
The significant drawbacks of these historical methods, particularly the use of HMPA and the severe reaction conditions, spurred research into more efficient and safer synthetic routes. harvard.edu Optimization efforts focused on increasing the reactivity of magnesium and finding alternative, less hazardous solvent systems. The development of activated magnesium, such as Rieke-Magnesium, and the implementation of the entrainment method were direct outcomes of these optimization efforts. researchgate.netharvard.edu These modern approaches have successfully replaced the need for HMPA with THF and have drastically reduced the required reaction temperatures and times, making the synthesis of this compound and its derivatives more practical, safer, and environmentally benign. researchgate.nete-bookshelf.de
Lithium-Halogen Exchange and Derivatization Routes
Lithium-halogen exchange is a powerful tool in organic synthesis for the preparation of organolithium reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. This methodology is particularly useful for the synthesis of functionalized aryl silanes where direct metallation might be challenging.
Sequential Bromine-Lithium Exchange and Silylation
The synthesis of this compound can be achieved through a sequential bromine-lithium exchange and silylation process. This method offers a high degree of control over the introduction of the trimethylsilyl (B98337) groups. The process typically starts with a dibrominated precursor, such as 1,2-dibromo-4-fluorobenzene.
The first step involves a selective bromine-lithium exchange at one of the bromine positions. This is typically achieved by treating the dibromo compound with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78°C) in an ethereal solvent like THF. The choice of the organolithium reagent and the reaction conditions are crucial for achieving selective mono-lithiation. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making bromide a suitable leaving group for this transformation. wikipedia.org
Following the formation of the mono-lithiated intermediate, it is trapped in situ with a silylating agent, most commonly chlorotrimethylsilane (Me₃SiCl). This yields the mono-silylated intermediate, 1-bromo-4-fluoro-2-(trimethylsilyl)benzene. This intermediate can then be subjected to a second bromine-lithium exchange reaction, again using an organolithium reagent, followed by quenching with another equivalent of chlorotrimethylsilane to afford the final product, this compound. This stepwise approach allows for the potential to introduce different silyl (B83357) groups in a sequential manner if desired.
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
| 1 | 1,2-Dibromo-4-fluorobenzene | n-BuLi, Me₃SiCl | THF, -78°C | 1-Bromo-4-fluoro-2-(trimethylsilyl)benzene |
| 2 | 1-Bromo-4-fluoro-2-(trimethylsilyl)benzene | n-BuLi, Me₃SiCl | THF, -78°C | This compound |
The mechanism of the lithium-halogen exchange is thought to proceed through a nucleophilic attack of the carbanion from the organolithium reagent on the halogen atom of the aryl halide, forming a transient "ate-complex". wikipedia.org This complex then collapses to form the more stable aryllithium species and the alkyl halide byproduct.
Role of Trimethylsilyltriflate in Lithium-Halogen Exchange Reactions
Trimethylsilyltriflate (TMSOTf) is a highly reactive silylating agent that can be employed in the silylation step following a lithium-halogen exchange. Its enhanced reactivity compared to chlorotrimethylsilane can be advantageous in certain situations, particularly with less reactive organolithium species or when milder reaction conditions are desired.
While chlorotrimethylsilane is the most common silylating agent used in these sequences, trimethylsilyltriflate offers an alternative with different reactivity profiles. The triflate group is an excellent leaving group, making the silicon atom in TMSOTf highly electrophilic. This increased electrophilicity allows for rapid and often quantitative silylation of the aryllithium intermediate generated from the bromine-lithium exchange.
Alternative Synthetic Routes and By-product Formation
While the Mg/CuCl system is highly effective, other synthetic strategies for producing substituted benzenes exist, primarily through electrophilic aromatic substitution. fiveable.mepressbooks.pub These methods, such as Friedel-Crafts reactions, involve introducing substituents onto the benzene (B151609) ring sequentially. libretexts.orglibretexts.org The order of these reactions is critical and is dictated by the directing effects of the substituents already present on the ring. fiveable.melibretexts.org
A challenge in these multi-step syntheses is the potential for forming undesired isomers (e.g., ortho, meta, para) as by-products, which would then require separation from the target molecule. pressbooks.publibretexts.org In other silylation processes, side reactions like dehydration can also lead to by-product formation. ut.ac.ir For instance, the silylation of 1,1-diphenylethanol was found to produce a significant amount of a dehydration by-product. ut.ac.ir
Synthesis of Substituted and Poly(trimethylsilyl)benzenes
The ability to synthesize a variety of substituted and polysilylated benzenes is crucial for developing new materials and chemical intermediates. The Mg/CuCl in DMI method is explicitly noted for its applicability to the synthesis of both substituted 1,2-bis(trimethylsilyl)benzenes and poly(trimethylsilyl)benzenes. nih.govresearchgate.net This versatility allows for the introduction of various functional groups onto the benzene ring alongside the two trimethylsilyl groups.
Planning the synthesis of such polysubstituted molecules requires a careful, often retrospective, approach. pressbooks.publibretexts.org Chemists must consider how the directing effects of existing groups on the aromatic ring will influence the position of incoming substituents in each step of the synthetic sequence. fiveable.melibretexts.org This strategic planning is essential for successfully creating complex molecules and avoiding unwanted side products. fiveable.me The synthesis of different isomers, such as 1,3-bis(trimethylsilyl)benzene and 1,4-bis(trimethylsilyl)benzene, further illustrates the scope of these synthetic methods. guidechem.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1,2 Bis Trimethylsilyl Benzene
Role as a Benzyne (B1209423) Precursor
4-Fluoro-1,2-bis(trimethylsilyl)benzene serves as a key starting material for generating 4-fluorobenzyne. The presence of the two trimethylsilyl (B98337) groups ortho to each other on the benzene (B151609) ring is the critical structural feature that facilitates the formation of this strained aryne intermediate under mild conditions. nih.gov This approach avoids the harsh conditions, such as the use of strong bases or high temperatures, typically required for other benzyne generation methods. tcichemicals.com
Generation of Benzyne Intermediates from 1,2-Bis(trimethylsilyl)benzene (B95815) Scaffolds
The generation of a benzyne intermediate from a 1,2-bis(trimethylsilyl)benzene scaffold first requires conversion to a more active precursor, typically an ortho-(trimethylsilyl)aryl triflate. For the subject compound, this involves the transformation of this compound into 4-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
The subsequent generation of 4-fluorobenzyne is achieved via a fluoride-induced 1,2-elimination. nih.gov This reaction is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), potassium fluoride (KF), or tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). nih.govnih.gov The fluoride ion attacks one of the silicon atoms, leading to the cleavage of the carbon-silicon bond and formation of a transient aryl anion. This intermediate then rapidly eliminates the triflate leaving group, resulting in the formation of the strained triple bond of the benzyne. nih.gov The use of fluoride sources under mild, neutral conditions at room temperature makes this a highly efficient and widely applicable method for aryne generation. tcichemicals.comorgsyn.org
Table 1: Conditions for Benzyne Generation from o-(Trimethylsilyl)aryl Triflates
| Fluoride Source | Solvent | Temperature | Typical Yield of Trapped Product | Reference |
|---|---|---|---|---|
| TBAF (Tetrabutylammonium fluoride) | THF | Room Temperature | 24–32% | nih.gov |
| CsF | CH₃CN | Room Temperature | 43% | nih.gov |
| KF / 18-crown-6 | THF | Room Temperature | 79% | nih.gov |
| TBAT (Tetrabutylammonium difluorotriphenylsilicate) | 1,4-Dioxane | Room Temperature | 83% | nih.govacs.org |
Nucleophilic Additions to Benzyne Intermediates
Once generated, the electrophilic 4-fluorobenzyne intermediate is highly susceptible to attack by nucleophiles. wikipedia.org The regioselectivity of this addition is governed by the electronic properties of the substituent on the benzyne ring. The fluorine atom exerts a strong inductive electron-withdrawing effect. This effect stabilizes a negative charge on an adjacent carbon atom. Consequently, nucleophilic attack will preferentially occur at the carbon meta to the fluorine atom (C3), which places the resulting carbanionic charge at the carbon ortho to the fluorine (C4). masterorganicchemistry.com This regiochemical preference is a key consideration in synthetic applications of 4-fluorobenzyne.
A wide variety of nucleophiles can be employed to trap the benzyne intermediate, including alcohols, amines, and carbon-based nucleophiles. nih.govacs.org For instance, the reaction with phenols leads to the formation of substituted diaryl ethers, while amines yield substituted anilines. nih.gov
Cycloaddition Reactions (e.g., [4+2], [2+2], [4+4]) of Generated Benzynes
Benzynes are excellent dienophiles and participate readily in various cycloaddition reactions, providing rapid access to complex polycyclic frameworks. organicchemistrytutor.com
[4+2] Cycloaddition: The Diels-Alder reaction is a hallmark of benzyne reactivity. youtube.com Benzynes react with conjugated dienes, such as furan (B31954), to form bicyclic adducts. nih.govnih.gov The reaction of 4-fluorobenzyne with a diene would lead to the formation of a fluorinated bicyclic system. While furan is a common trapping agent, its aromatic character makes it less reactive compared to acyclic dienes. rsc.orgrsc.org Intramolecular [4+2] cycloadditions, where the diene is tethered to the benzyne precursor, are particularly efficient, proceeding readily at room temperature to furnish highly condensed polycyclic compounds. nih.gov
[2+2] Cycloaddition: Benzyne can also undergo [2+2] cycloadditions with alkenes, particularly electron-rich ones like enamides, to form benzocyclobutene derivatives. nih.govacs.org These reactions can be highly stereoselective. The resulting benzocyclobutane products can be thermally induced to undergo pericyclic ring-opening to form reactive ortho-quinodimethide intermediates, which can then be used in subsequent transformations. acs.org This tandem [2+2] cycloaddition/ring-opening sequence provides a powerful method for constructing complex nitrogen-containing heterocycles. nih.gov
[4+4] Cycloaddition: While less common, formal [4+4] cycloadditions involving benzyne-related intermediates have been reported, often under specialized conditions, such as Brønsted acid catalysis with specific donor-acceptor systems, leading to eight-membered rings like benzocyclooctatrienes. rsc.org
Table 2: Examples of Benzyne Cycloaddition Reactions
| Reaction Type | Reactant Partner | Product Type | Reference |
|---|---|---|---|
| [4+2] Cycloaddition (Intermolecular) | Furan | 7-Oxanorbornadiene derivative | nih.govnih.gov |
| [4+2] Cycloaddition (Intramolecular) | Tethered enyne | Condensed polycyclic aromatic | nih.gov |
| [2+2] Cycloaddition | Enamide | Amido-benzocyclobutane | nih.govacs.org |
Stereoselective Transformations in Benzyne Chemistry
Achieving stereoselectivity in reactions involving fleeting intermediates like benzynes is a significant challenge in modern organic synthesis. masterorganicchemistry.com However, notable successes have been achieved. For example, tandem reactions initiated by a benzyne-[2+2] cycloaddition can proceed with high stereoselectivity. In the reaction between a benzyne and a tethered enamide, a subsequent intramolecular [4+2] cycloaddition can yield a complex aza-tricycle as a single diastereomer. acs.org The stereochemical outcome is dictated by the transition state of the intramolecular cycloaddition step.
Furthermore, enantioselective cycloadditions involving arynes have been developed using chiral catalysts. Rhodium(I)-catalyzed intramolecular [4+2] cycloadditions between cyclobutanones and alkynes (which can be considered synthetic equivalents of benzynes in this context) have been shown to produce chiral bridged bicyclic compounds with high enantioselectivity (e.g., 91:9 er). nih.gov These methods demonstrate that by carefully designing the substrate and reaction conditions, it is possible to control the stereochemistry of products derived from aryne intermediates.
Nucleophilic Substitution Reactions on Aromatic Rings
Fluoroarenes are typically substrates for nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.govchempedia.infolibretexts.org The high electronegativity of fluorine activates the ring toward nucleophilic attack, and the fluoride ion is a competent leaving group in the subsequent elimination step. nih.gov
Reactions with Trimethylsiliconide Anions
The reaction of this compound, or simpler fluoroarenes, with trimethylsiliconide anions (Me₃Si⁻) presents a unique case of nucleophilic substitution that deviates from the expected SNAr pathway. Instead of the anticipated displacement of the fluoride ion, the reaction of fluorobenzene (B45895) with Me₃Si⁻ in a solvent like hexamethylphosphoramide (B148902) (HMPA) results in the substitution of an aromatic hydrogen atom for a trimethylsilyl group, yielding ortho- and para-fluorotrimethylsilylbenzenes.
Mechanistic studies, including kinetic isotope effect experiments, have shown that this transformation does not proceed via a benzyne intermediate. The reaction involves the loss of a hydride ion from a σ-adduct as the rate-limiting step. This indicates a direct nucleophilic attack of the trimethylsiliconide anion on the aromatic ring, followed by elimination of a hydride, a pathway distinct from conventional SNAr where the halogen acts as the leaving group.
Investigating ipso Substitution and Competitive Reaction Pathways
Electrophilic aromatic substitution on this compound presents a landscape of competitive reaction pathways, primarily dictated by the directing effects of the fluoro and trimethylsilyl substituents. The trimethylsilyl (TMS) group is known to strongly favor ipso substitution, where the incoming electrophile attacks the carbon atom to which the TMS group is attached. govtpgcdatia.ac.in This is attributed to the powerful stabilizing effect of the silicon atom on a cationic charge at the β-position in the reaction intermediate, often referred to as the β-silicon effect.
In the case of this compound, an electrophile (E⁺) can attack at several positions:
Ipso Substitution: Attack at C1 or C2, leading to the potential displacement of a TMS group.
Substitution at C-H positions: Attack at C3 or C5, positions activated by the ortho, para-directing fluorine atom and sterically influenced by the bulky TMS groups.
Substitution at C-H position: Attack at C6, which is sterically hindered.
The competition between these pathways is a crucial area of investigation. While the fluorine atom deactivates the ring towards electrophilic attack through its inductive effect, it directs incoming electrophiles to the ortho and para positions via resonance. The bulky TMS groups at C1 and C2 sterically hinder attack at the adjacent C3 and C6 positions, potentially favoring substitution at C5. However, the strong electronic pull towards ipso substitution at the silylated carbons often represents a significant competitive pathway. govtpgcdatia.ac.in The outcome of such reactions is highly dependent on the nature of the electrophile and the specific reaction conditions employed.
| Position of Attack | Type of Substitution | Intermediate | Potential Product |
|---|---|---|---|
| C1 or C2 | Ipso | Wheland intermediate with β-silicon stabilization | 1-E-4-fluoro-2-(trimethylsilyl)benzene |
| C3 or C5 | Standard (C-H) | Wheland intermediate stabilized by F | 3-E-4-fluoro-1,2-bis(trimethylsilyl)benzene |
| C6 | Standard (C-H) | Wheland intermediate (sterically hindered) | Minor or no product expected |
Kinetic Isotope Effects in Mechanistic Elucidation
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of electrophilic aromatic substitution reactions. mcmaster.ca A primary KIE (a ratio of reaction rates kH/kD significantly greater than 1) is observed when the cleavage of a C-H (or C-D) bond is part of the rate-determining step of the reaction. viethwebhosting.com
In the context of reactions involving this compound, the magnitude of the KIE can help distinguish between different mechanistic possibilities.
Mechanism A (Attack is rate-determining): If the initial attack of the electrophile to form the Wheland intermediate is the slow, rate-determining step, and the subsequent proton loss is fast, the KIE will be negligible (kH/kD ≈ 1). This is common in many electrophilic aromatic substitutions, such as nitration.
Mechanism B (Proton removal is rate-determining): If the formation of the intermediate is rapid and reversible, and the subsequent deprotonation to restore aromaticity is the slow step, a significant primary KIE would be expected. rsc.org
For ipso substitution at a silylated carbon, the rate-determining step is typically the electrophilic attack, as the C-Si bond cleavage is generally facile. Therefore, a negligible KIE would be anticipated for this pathway. By comparing the rates of reaction for deuterated and non-deuterated versions of this compound, researchers can infer whether C-H bond breaking is kinetically significant, thereby shedding light on the preferred reaction channel (ipso vs. standard C-H substitution) and the nature of the transition state. viethwebhosting.com
Advanced Silylation Reactions
1,2-bis(trimethylsilyl)benzene derivatives are key precursors for generating benzynes, highly reactive intermediates used in a variety of transformations. wiley-vch.denih.gov
Copper-Free Double Silylation Processes
The generation of arynes from silylaryl triflates is one of the most widely used methods in modern organic chemistry. nih.gov This process typically involves treating a 2-(trimethylsilyl)aryl triflate with a fluoride source, which induces an elimination reaction to form the aryne. This method is notably copper-free.
Starting from this compound, a corresponding aryne precursor can be synthesized. This precursor can then be used to generate 4-fluoro-benzyne. The subsequent trapping of this aryne intermediate with a silylating agent can lead to a double silylation product. For example, the reaction of an aryne with a disilane (B73854) could result in the formation of a tetrasilylated benzene derivative. These copper-free processes are valued for their mild conditions and high functional group tolerance. wiley-vch.de
Stereochemical Aspects of Disilylation Reactions
The stereochemistry of disilylation reactions often becomes relevant when the aryne intermediate, generated from a precursor like this compound, undergoes cycloaddition reactions. nih.gov For instance, in a [4+2] cycloaddition with a diene like furan, the planar aryne can be approached from either face of the diene, but the stereochemistry of the final product is determined by the geometry of the approach and the nature of the diene.
The substituents on the aryne can influence the regioselectivity of the cycloaddition, a phenomenon explained by the aryne distortion model. escholarship.orgnih.gov This model posits that substituents cause a distortion in the aryne's triple bond, leading to one carbon being more susceptible to nucleophilic attack, which in turn directs the regiochemical outcome of the cycloaddition. While the disilylation itself (trapping of an aryne with a disilane) does not typically involve the creation of new stereocenters on the aromatic ring, the subsequent reactions of the products can have significant stereochemical implications.
C-H Activation and Functionalization
Direct C-H activation is a powerful strategy for the efficient functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials.
Iridium-Mediated C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a premier method for introducing boronate ester groups onto aromatic rings. escholarship.orgchemrxiv.org These borylated products are exceptionally versatile synthetic intermediates, readily participating in Suzuki cross-coupling and other transformations. msu.edu
In the case of this compound, the regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors. msu.edu The catalytic cycle is understood to involve an iridium tris(boryl) complex as the active species. nih.gov The bulky trimethylsilyl groups at positions 1 and 2 create significant steric hindrance, directing the borylation reaction to the less crowded C-H bonds. The fluorine atom is small and offers little steric bias. msu.edu Consequently, the reaction is expected to selectively functionalize the C-H bonds at positions 3 and 5.
A study on the C-H activation of 1,2-bis(trimethylsilyl)benzene demonstrated that iridium-mediated borylation with bis(pinacolato)diborane (B₂pin₂) yields the 4-borylated product, 4-(Bpin)-1,2-bis(trimethylsilyl)benzene, in high yield. nih.gov This precedent strongly suggests that the borylation of this compound would proceed with high regioselectivity for the positions ortho to the fluorine atom.
| Substrate | Reagent | Catalyst (Typical) | Predicted Major Product |
|---|---|---|---|
| This compound | Bis(pinacolato)diborane (B₂pin₂) | [Ir(cod)OMe]₂ / dtbpy | 3,5-bis(Bpin)-4-fluoro-1,2-bis(trimethylsilyl)benzene |
Other Transition Metal-Catalyzed Coupling Reactions
While direct studies on this compound are not extensively detailed in the literature, the reactivity of its structural analogs, particularly 4-substituted-1,2-bis(trimethylsilyl)benzenes, provides significant insight into its potential for transition metal-catalyzed cross-coupling reactions. Research has demonstrated that the 1,2-bis(trimethylsilyl)benzene framework can be effectively functionalized and subsequently used in palladium-catalyzed C-C bond-forming reactions such as Stille and Suzuki couplings. nih.gov
The bromo-derivative, 4-bromo-1,2-bis(trimethylsilyl)benzene, serves as a key precursor for these transformations. It can undergo lithium-bromine exchange followed by quenching with trimethyltin (B158744) chloride to yield the corresponding stannane (B1208499), 4-(trimethylstannyl)-1,2-bis(trimethylsilyl)benzene. This stannane is a viable substrate for Stille coupling reactions. nih.gov
Furthermore, the bromo derivative is a competent partner in Suzuki coupling reactions, reacting with various electron-rich and electron-poor phenylboronic acids. A notable example is the palladium-catalyzed coupling between 4-bromo-1,2-bis(trimethylsilyl)benzene and its corresponding boronic ester derivative, 4-(Bpin)-1,2-bis(trimethylsilyl)benzene (where Bpin is pinacolborane), to form the symmetrical tetrasilylbiphenyl product. nih.gov This demonstrates the utility of this scaffold in building more complex molecular architectures.
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Stille Coupling Precursor Synthesis | 1. 4-bromo-1,2-bis(trimethylsilyl)benzene 2. n-BuLi 3. Me₃SnCl | - | 4-(trimethylstannyl)-1,2-bis(trimethylsilyl)benzene | nih.gov |
| Suzuki Coupling | 1. 4-bromo-1,2-bis(trimethylsilyl)benzene 2. 4-(Bpin)-1,2-bis(trimethylsilyl)benzene | Pd Catalyst | 3,3',4,4'-tetrakis(trimethylsilyl)biphenyl | nih.gov |
Reactivity under Specific Conditions (e.g., Photochemical)
The photochemical behavior of this compound has not been specifically documented. However, studies on related polyfluorinated and silylated benzene derivatives offer context on potential reactivity under photochemical conditions.
One relevant investigation involved the photochemical reaction of bis(trimethylsilyl)mercury with hexafluorobenzene. rsc.org This reaction, conducted under irradiation from a medium-pressure mercury lamp, resulted in the substitution of fluorine atoms with trimethylsilyl groups. The major products were trimethyl(pentafluorophenyl)silane, along with tetrafluoro-1,3-bis(trimethylsilyl)benzene and tetrafluoro-1,4-bis(trimethylsilyl)benzene. rsc.org Significantly, the formation of the 1,2-bis(trimethylsilyl) isomer was not detected in this reaction. This suggests that the direct photochemical silylation of a perfluorinated benzene ring does not favor the formation of the ortho-disubstituted product, possibly due to steric hindrance or electronic factors guiding the substitution pattern. rsc.org
In a different context, the photochemical transformation of a highly substituted Dewar benzene, 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)bicyclo[2.2.0]hexa-2,5-diene, was shown to yield the corresponding benzene derivative, 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, in excellent yield. researchgate.net This indicates that photochemical conditions can be employed to induce rearrangements of strained precursors into stable aromatic systems bearing both fluoro and bulky silyl (B83357) substituents.
| Starting Materials | Conditions | Key Products | Note | Reference |
|---|---|---|---|---|
| Hexafluorobenzene and Bis(trimethylsilyl)mercury | UV Irradiation (Pyrex) | - Trimethyl(pentafluorophenyl)silane
| The 1,2-bis(trimethylsilyl) isomer was not detected. | rsc.org |
| 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)bicyclo[2.2.0]hexa-2,5-diene | Photochemical | 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene | Example of a photochemical rearrangement to a fluorinated, silylated benzene. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallographic Analysis for Molecular Architecture
An X-ray crystallographic analysis provides definitive information on the three-dimensional structure of a molecule, including bond lengths, angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for 4-Fluoro-1,2-bis(trimethylsilyl)benzene is not detailed in the available literature, significant insights can be drawn from analogues such as 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene and the non-fluorinated parent, p-bis(trimethylsilyl)benzene.
The presence of two bulky trimethylsilyl (B98337) (TMS) groups in adjacent (ortho) positions on the benzene (B151609) ring introduces considerable steric strain. This strain, compounded by the electronic effects of the fluorine substituent, is expected to cause distortions in the molecular geometry, most notably the elongation of the carbon-silicon bonds.
In a study of 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene, the C(arene)—Si bond distances were found to be significantly longer than those in the non-fluorinated analogue. nih.gov This elongation is attributed to the combined steric hindrance and the strong electron-withdrawing nature of the fluorine atoms, which influences the bonding characteristics of the benzene ring. A similar effect is anticipated in this compound, where the ortho-positioning of the TMS groups would be the dominant factor for steric strain.
Table 1: Comparison of C(arene)—Si Bond Lengths in Silylated Benzenes
| Compound | C(arene)—Si Bond Length (Å) | Reference |
|---|---|---|
| p-bis(trimethylsilyl)benzene | 1.881 ± 0.004 | uniroma1.it |
Note: The data presented is for analogous compounds to infer the structural properties of this compound.
The orientation of the two trimethylsilyl groups relative to the benzene ring defines the molecule's conformation. Theoretical calculations and gas-phase electron diffraction studies on p-bis(trimethylsilyl)benzene indicate that the rotational barrier for the SiMe₃ groups is very low. uniroma1.it The energy minima are found in syn- and anti-coplanar conformations, where two Si—Me bonds lie in the plane of the benzene ring. uniroma1.it
For this compound, the key torsion angles would be C(2)-C(1)-Si-C(methyl) and C(1)-C(2)-Si-C(methyl). Due to the low rotational barrier, it is expected that the trimethylsilyl groups undergo nearly free rotation at room temperature. The vicinal arrangement of the TMS groups might lead to a preferred conformation that minimizes steric clash between the methyl groups of the adjacent TMS moieties, likely resulting in a staggered or gauche-like orientation relative to each other.
The way molecules arrange themselves in a crystal is governed by intermolecular forces. For substituted aromatic compounds, packing is often dominated by van der Waals interactions and, where applicable, π-π stacking. rsc.org In the crystal structure of 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene, the molecules are arranged in a herringbone motif. nih.gov This is a common packing pattern for aromatic molecules where edge-to-face C-H···π interactions are more favorable than face-to-face π-π stacking. psu.eduias.ac.in
In this motif, the trimethylsilyl groups are interlinked through van der Waals interactions with the methyl groups of neighboring molecules. nih.gov It is highly probable that this compound would adopt a similar crystal packing structure, driven by the optimization of van der Waals contacts between the bulky, non-polar trimethylsilyl groups of adjacent molecules to maximize packing efficiency.
Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
The benzene ring of this compound is 1,2,4-trisubstituted, which lowers its symmetry and results in a complex vibrational spectrum. The expected characteristic bands for the substituted ring are as follows:
Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of bands, typically between 1620 cm⁻¹ and 1450 cm⁻¹.
In-plane C-H Bending: These vibrations are found in the 1300-1000 cm⁻¹ range.
Out-of-plane C-H Bending: The pattern of out-of-plane C-H bending is highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, strong absorption bands are expected in the 900-800 cm⁻¹ region. tum.deresearchgate.net
Table 2: Predicted Vibrational Frequencies for the Substituted Benzene Ring
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Ring Stretch | 1620 - 1450 |
| C-H In-Plane Bend | 1300 - 1000 |
The trimethylsilyl groups have their own set of characteristic vibrations. The Si(CH₃)₃ group possesses local C₃ᵥ symmetry, which gives rise to several distinct and predictable vibrational modes.
Asymmetric and Symmetric C-H Stretching: The C-H stretching vibrations of the methyl groups attached to silicon are observed between 2970 cm⁻¹ and 2890 cm⁻¹.
Asymmetric Si-CH₃ Deformation (Bending): A strong and characteristic band, often referred to as the "silyl umbrella" mode, appears around 1250 cm⁻¹.
Symmetric Si-CH₃ Deformation (Bending): This mode is typically observed near 1410 cm⁻¹.
Si-CH₃ Rocking: Methyl rocking modes relative to the silicon atom give rise to bands in the 860-750 cm⁻¹ range.
Asymmetric and Symmetric Si-C₃ Stretching: The vibrations of the silicon-carbon framework occur at lower frequencies, typically in the 700-600 cm⁻¹ range. kisti.re.kr
Table 3: Characteristic Vibrational Frequencies for the Trimethylsilyl (TMS) Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Symmetry |
|---|---|---|
| Asymmetric C-H Stretch | 2970 - 2950 | Asymmetric |
| Symmetric C-H Stretch | ~2900 | Symmetric |
| Asymmetric Si-CH₃ Deformation | 1260 - 1240 | Asymmetric |
| Symmetric Si-CH₃ Deformation | ~1410 | Symmetric |
| Si-CH₃ Rocking | 860 - 750 | - |
| Asymmetric Si-C₃ Stretch | 700 - 650 | Asymmetric |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of "this compound," offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ²⁹Si.
While ¹H NMR provides initial information about the proton environments, heteronuclear NMR techniques, including ¹³C, ¹⁹F, and ²⁹Si NMR, are crucial for a comprehensive structural confirmation of "this compound."
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The presence of two trimethylsilyl groups and a fluorine atom on the benzene ring leads to a distinct set of signals for the aromatic carbons, influenced by both silicon's deshielding effects and fluorine's characteristic carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For the related compound, 1,2-bis(trimethylsilyl)benzene (B95815), the aromatic carbons appear at approximately 146.0, 135.2, and 127.8 ppm, while the trimethylsilyl carbons are observed around 2.0 ppm. orgsyn.org For "this compound," the carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. The other aromatic carbons would also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. For aryl fluorides, the ¹⁹F chemical shift is sensitive to the electronic nature of the other substituents on the aromatic ring. In the case of "this compound," a single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift providing insight into the electronic environment created by the two adjacent trimethylsilyl groups. For comparison, the ¹⁹F NMR chemical shift of 4-fluorotoluene (B1294773) is used as an external standard in some studies. rsc.org
²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum offers direct evidence for the presence and nature of the trimethylsilyl groups. The chemical shift of the silicon atoms is influenced by the substituents on the silicon and the groups attached to it. For trimethylsilyl groups attached to an aromatic ring, the ²⁹Si chemical shifts are typically found in a characteristic region. In studies of related benzyloxysilanes and siloxanes, ²⁹Si NMR is routinely used for characterization. rsc.org For "this compound," two signals might be expected if the two trimethylsilyl groups are in sufficiently different electronic environments, though they are more likely to be very close or appear as a single signal. The chemical shifts would provide valuable data for comparison with other arylsilanes.
A hypothetical data table summarizing the expected key heteronuclear NMR features for "this compound" is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |
| ¹³C (Aromatic C-F) | 160 - 165 | Doublet (large ¹JCF) |
| ¹³C (Aromatic C-Si) | 145 - 150 | Singlet or small couplings |
| ¹³C (Aromatic C-H) | 125 - 140 | Doublets (C-F couplings) |
| ¹³C (TMS -CH₃) | 0 - 5 | Singlet |
| ¹⁹F | -110 to -120 | Multiplet (coupling to protons) |
| ²⁹Si | 0 to -10 | Singlet |
NMR spectroscopy is not only a tool for final product characterization but also a powerful technique for monitoring reaction progress and gaining mechanistic insights into the formation of "this compound." By acquiring NMR spectra at various time points during the synthesis, it is possible to identify and quantify starting materials, intermediates, and the final product.
For instance, in a potential synthesis of "this compound" via a silylation reaction of a fluorinated benzene derivative, in-situ NMR monitoring could reveal the stepwise introduction of the trimethylsilyl groups. This would allow for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents. The appearance and disappearance of characteristic signals in the ¹H, ¹⁹F, and ²⁹Si NMR spectra would provide a real-time profile of the reaction kinetics. This approach has been successfully employed in various synthetic procedures, including catalyst-free radical fluorinations where the formation of products was monitored by ¹H, ¹³C, and ¹⁹F NMR. rsc.org
Mass Spectrometry for Molecular Fragmentation Patterns
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of "this compound," as well as insights into its structure through the analysis of its fragmentation patterns.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. The analysis of these fragment ions helps in confirming the molecular structure.
For trimethylsilylated aromatic compounds, common fragmentation pathways include the loss of a methyl group (M-15) to form a stable benzylic-type cation, and the cleavage of the Si-C(aryl) bond. The presence of the fluorine atom will also influence the fragmentation pattern.
A predicted fragmentation pattern for "this compound" would likely show the following key fragments:
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
[M - CH₃]⁺: Loss of a methyl radical from one of the trimethylsilyl groups, leading to a highly abundant ion.
[M - Si(CH₃)₃]⁺: Cleavage of a trimethylsilyl group.
[Si(CH₃)₃]⁺: The trimethylsilyl cation itself, typically observed at m/z 73.
Fragments involving the fluorinated benzene ring.
The following interactive data table summarizes the predicted significant fragments in the mass spectrum of "this compound."
| m/z Value | Proposed Fragment |
| 240 | [C₁₂H₂₁FSi₂]⁺ (Molecular Ion) |
| 225 | [C₁₁H₁₈FSi₂]⁺ |
| 167 | [C₆H₄FSi(CH₃)₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Computational and Theoretical Studies of 4 Fluoro 1,2 Bis Trimethylsilyl Benzene
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the geometric and electronic properties of molecules. For 4-Fluoro-1,2-bis(trimethylsilyl)benzene, these methods can predict bond lengths, bond angles, and the distribution of electron density, offering a glimpse into its intrinsic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. Using functionals like B3LYP with basis sets such as 6-31G* or larger, the equilibrium geometry of this compound can be optimized.
Theoretical calculations on analogous compounds provide expected structural parameters. The introduction of two bulky trimethylsilyl (B98337) (SiMe₃) groups at the ortho positions (C1 and C2) of the benzene (B151609) ring is expected to induce significant steric strain. This strain typically leads to distortions from a perfect planar benzene ring. The C1-C2 bond may be elongated, and the SiMe₃ groups are likely pushed apart, resulting in widened C6-C1-Si and C2-C1-Si angles. The C-Si bond lengths are anticipated to be in the range of 1.88 Å. The fluorine atom at the C4 position, being smaller, is not expected to cause significant steric distortion but will influence the electronic structure through inductive and mesomeric effects.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-C (aromatic) | ~1.40 Å | Slight variations expected due to substitution. |
| C-Si | ~1.88 Å | Typical for aryl-silicon bonds. |
| C-F | ~1.35 Å | Typical for aryl-fluorine bonds. |
| ∠C-C-Si | >120° | Angle widening due to steric repulsion between ortho SiMe₃ groups. |
| ∠Si-C-C-Si Dihedral | Non-zero | Indicates out-of-plane distortion of the SiMe₃ groups. |
The conformational flexibility of this compound is dominated by the internal rotation of the two trimethylsilyl groups around their respective C-Si bonds. A Potential Energy Surface (PES) analysis can map the energy of the molecule as a function of the dihedral angles defining these rotations.
A relaxed PES scan can be performed by systematically varying the two key dihedral angles, ω₁ (Si-C1-C2-C3) and ω₂ (Si-C2-C1-C6), while allowing all other geometrical parameters to relax. Such a scan would reveal the low-energy conformations (minima on the PES) and the transition states that connect them. Due to the significant steric clash between the two adjacent SiMe₃ groups, this internal rotation is expected to be highly hindered.
From the PES analysis, the relative energies of different conformers and the rotational barriers can be determined. For 1,2-bis(trimethylsilyl)benzene (B95815), the steric hindrance forces the SiMe₃ groups to adopt specific orientations to minimize repulsion. The lowest energy conformers are likely those where the methyl groups can interleave to some extent.
Two principal types of conformers are expected: a "syn-coplanar" conformation, where one Si-C(methyl) bond from each silicon atom lies in or near the plane of the benzene ring and points in the same general direction, and an "anti-coplanar" arrangement where they point in opposite directions. The transition states for rotation would involve conformations where the methyl groups of the two SiMe₃ groups are eclipsed, leading to maximum steric repulsion. Theoretical studies on similarly crowded systems suggest that the barrier to this internal rotation could be substantial. In contrast, studies on p-bis(trimethylsilyl)benzene, where the silyl (B83357) groups are not adjacent, show a very low interconversion barrier of 0.3-0.5 kJ mol⁻¹, indicating nearly free rotation. uniroma1.it The ortho-substitution in the target molecule dramatically changes this dynamic.
| Conformer | Description | Predicted Relative Energy |
|---|---|---|
| Anti-coplanar | SiMe₃ groups rotated to minimize steric clash. | Global Minimum (0.0 kcal/mol) |
| Syn-coplanar | Alternative low-energy conformer. | Slightly higher than anti |
| Eclipsed Transition State | Rotation of one SiMe₃ group through an eclipsed position. | High (significant barrier) |
Aromaticity Assessment and Nucleus-Independent Chemical Shifts (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at a specific point, typically the center of the ring (a "ghost atom"). A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of anti-aromaticity.
For this compound, the aromaticity of the central benzene ring is influenced by its substituents.
Trimethylsilyl (SiMe₃) groups: These are generally considered weak π-donors through hyperconjugation and σ-donors, which tend to slightly increase the electron density of the ring and maintain or slightly enhance aromaticity.
Fluorine (F) atom: Fluorine exerts a strong σ-withdrawing inductive effect and a weaker π-donating mesomeric effect.
Computational studies on fluorinated benzenes have shown that fluorination tends to decrease the aromaticity of the benzene ring. nih.gov The strong inductive effect reduces the charge density at the ring's center, which in turn reduces the magnitude of the diatropic ring current. nih.gov Therefore, in this compound, a competition exists between the electron-donating silyl groups and the net electron-withdrawing nature of the fluorine atom. NICS calculations, particularly NICS(1)zz (the out-of-plane component calculated 1 Å above the ring), would be crucial to quantify the net effect. It is predicted that the aromaticity would be slightly reduced compared to benzene, but the ring would remain strongly aromatic.
| Compound | Typical Calculated NICS(1)zz Value |
|---|---|
| Benzene | ~ -30.0 |
| Fluorobenzene (B45895) | Slightly less negative than benzene |
| 1,2-Bis(trimethylsilyl)benzene | Predicted to be similar to or slightly more negative than benzene |
| This compound | Predicted to be less negative than benzene |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is invaluable for investigating reaction pathways, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally.
Silyl Shifts: 1,2-Bis(trimethylsilyl)benzene is known to undergo acid-catalyzed isomerization, which implies a 1,2-silyl shift to form the 1,3- and 1,4-isomers. ecats-library.jp Computational modeling of this process would involve locating the transition state for the migration of a trimethylsilyl group. The mechanism likely proceeds through a protonation of the aromatic ring to form a Wheland-type intermediate (an arenium ion). The silyl group then migrates to an adjacent carbon, followed by deprotonation to restore aromaticity. DFT calculations can determine the activation energy for this migration, providing insight into the reaction kinetics.
Dimerization Pathways: While direct dimerization of the molecule itself is unlikely, 1,2-bis(trimethylsilyl)benzene and its derivatives are excellent precursors for the generation of benzyne (B1209423), a highly reactive intermediate. Treatment with a fluoride (B91410) source (like TBAF) can induce a 1,2-elimination of a trimethylsilyl cation and a fluoride anion from an intermediate, generating benzyne. Benzyne readily undergoes dimerization. Computational studies can model this entire sequence:
Benzyne Formation: Calculation of the reaction pathway for the fluoride-induced elimination.
Benzyne Dimerization: Modeling the subsequent cycloaddition reactions of benzyne. Benzyne can dimerize via a [4+2] cycloaddition to form biphenylene (B1199973) or a [2+2] cycloaddition to form a less stable four-membered ring intermediate. DFT calculations can elucidate the activation barriers for these competing pathways, explaining the product distributions observed experimentally.
Oxidative Addition and Migratory Insertion Mechanisms
Oxidative addition and migratory insertion are fundamental reactions in organometallic chemistry, often studied computationally to elucidate reaction pathways and transition states. For a hypothetical organometallic complex involving this compound, the electronic and steric influence of the fluoro and bis(trimethylsilyl) substituents would be paramount.
Oxidative Addition: This process involves the addition of a molecule to a metal center, leading to an increase in the metal's oxidation state and coordination number. The feasibility and kinetics of oxidative addition to a metal complex of this compound would be influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating and sterically bulky trimethylsilyl groups. The fluorine substituent would render the aromatic ring more electron-poor, potentially affecting its interaction with the metal center. Conversely, the trimethylsilyl groups, being sigma-donors, would increase electron density on the adjacent carbon atoms, which could influence the regioselectivity of the addition.
Migratory Insertion: This intramolecular process involves the transfer of a ligand from a metal center to another unsaturated ligand. openochem.org In a hypothetical scenario where an organometallic complex of this compound contains an alkyl or hydride ligand, its migratory insertion into a coordinated unsaturated molecule like CO or an alkene would be a key step. openochem.org The mechanism of this insertion could proceed through different pathways, and computational studies would be essential to determine the most favorable route. The bulky trimethylsilyl groups would likely exert significant steric hindrance, influencing the geometry of the transition state and potentially the stereochemistry of the product.
| Reaction Type | Key Influencing Factors for this compound | Potential Outcomes |
| Oxidative Addition | Inductive effect of fluorine, sigma-donating and steric bulk of trimethylsilyl groups. | Altered reactivity and regioselectivity compared to unsubstituted benzene complexes. |
| Migratory Insertion | Steric hindrance from trimethylsilyl groups, electronic perturbation by the fluorine atom. | Influence on transition state geometry, reaction rates, and product stereochemistry. |
Non-Bonding Interactions and Steric Effects in Crystalline Forms
Non-Bonding Interactions: In the solid state, molecules of this compound would likely engage in various non-covalent interactions. These could include van der Waals forces, C-H···π interactions, and potentially weak C-F···H or C-F···Si interactions. The presence of the fluorine atom introduces a dipole moment, which could lead to dipole-dipole interactions influencing the crystal packing. The trimethylsilyl groups, with their numerous methyl hydrogens, would be involved in a network of van der Waals contacts.
| Interaction/Effect | Description | Expected Impact on Crystal Structure |
| Van der Waals Forces | Predominant intermolecular forces arising from the large surface area of the molecule. | Major contributor to the lattice energy and overall packing. |
| Dipole-Dipole Interactions | Arising from the polar C-F bond. | May influence the relative orientation of molecules in the crystal. |
| C-H···π Interactions | Interactions between methyl hydrogens and the aromatic ring of neighboring molecules. | Could contribute to the stability of the crystal packing. |
| Steric Hindrance | Repulsive forces between the bulky adjacent trimethylsilyl groups. | Dictates the molecular conformation and limits close packing. |
Comparison with Related Silabenzenes and Analogues
Comparing this compound with its parent compound, benzene, and with silabenzenes (aromatic rings containing a silicon atom) can highlight the impact of substitution on the electronic and structural properties.
Comparison with Benzene: The introduction of a fluorine atom and two trimethylsilyl groups significantly alters the properties of the benzene ring. The fluorine atom is an inductively electron-withdrawing but mesomerically electron-donating group, which can affect the aromaticity and reactivity of the ring. The trimethylsilyl groups are primarily sigma-donating and add considerable steric bulk. These substitutions would be expected to alter the bond lengths and angles of the benzene ring compared to the perfect D6h symmetry of benzene.
Comparison with Silabenzenes: Silabenzenes are analogues of benzene where a carbon atom is replaced by a silicon atom. They are generally less aromatic and more reactive than their all-carbon counterparts. While this compound is a substituted benzene and not a silabenzene, a comparative theoretical analysis can be insightful. The C-Si bonds in the trimethylsilyl groups are longer and more polarizable than C-C bonds. Computational studies on silabenzenes have shown that the introduction of silicon into the aromatic ring leads to a decrease in the HOMO-LUMO gap, making them more reactive. While the silicon atoms in this compound are exocyclic, their electronic effects, coupled with those of the fluorine atom, would still modulate the electronic properties of the benzene ring, though to a lesser extent than the endocyclic silicon in silabenzenes.
| Compound/Analogue | Key Structural/Electronic Features |
| Benzene | Planar, D6h symmetry, highly aromatic. |
| This compound | Distorted ring geometry due to bulky substituents, altered electronic distribution due to fluoro and silyl groups. |
| Silabenzene | Non-planar (puckered) ring, reduced aromaticity, lower HOMO-LUMO gap, higher reactivity. |
Applications in Advanced Organic Synthesis and Functional Materials Development
Precursor for Luminescent π-Conjugated Materials
Derivatives of 1,2-bis(trimethylsilyl)benzene (B95815) are recognized as key starting materials in the synthesis of certain luminophores, which are chemical compounds that exhibit luminescence. nih.gov The development of novel π-conjugated materials, including small molecules, oligomers, and polymers, is a significant area of research due to their wide-ranging applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govnih.gov
The trimethylsilyl (B98337) groups in 4-Fluoro-1,2-bis(trimethylsilyl)benzene can be readily transformed into other functional groups, facilitating the construction of larger, more complex π-conjugated systems. The fluorine atom can also influence the electronic properties and stability of the final material. Research in this area focuses on designing materials with specific photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for enhancing the efficiency of OLEDs. nih.gov
Building Block for Boron-Doped Polymeric Materials
Boron-doped polycyclic aromatic hydrocarbons (PAHs) represent a class of materials with interesting electronic and photophysical properties. The synthesis of these materials often involves the reaction of silylated aromatic precursors with boron halides. For instance, 4,5-dichloro-1,2-bis(trimethylsilyl)benzene has been utilized in a vicinal electrophilic diborylation reaction to create boron-doped PAHs. thieme-connect.de
This methodology suggests that this compound could serve as a valuable building block for introducing both fluorine and boron into a polymeric backbone. The presence of fluorine can enhance the electron-accepting properties and stability of the resulting boron-doped polymeric materials, making them suitable for applications in organic electronics and sensing. thieme-connect.de The general synthetic approach involves a Si/B exchange reaction, where the trimethylsilyl groups are replaced by boron-containing functionalities. thieme-connect.de
Intermediate for Silicon Carbide (β-SiC) Precursors
Silicon carbide (SiC) is a high-performance ceramic material known for its exceptional hardness, thermal stability, and chemical resistance. researchgate.netmdpi.com One route to producing SiC involves the pyrolysis of preceramic polymers, such as polycarbosilanes. google.com While direct synthesis of SiC precursors from this compound is not extensively documented, the general class of organosilicon compounds, particularly those with a controlled silicon-to-carbon ratio, are fundamental to this field. google.com
The synthesis of polycarbosilanes often starts from smaller silicon-containing molecules. The presence of the aromatic ring and the trimethylsilyl groups in this compound provides the necessary silicon and carbon framework. Further polymerization and cross-linking reactions would be required to form a suitable preceramic polymer that, upon pyrolysis, could yield silicon carbide, potentially with tailored properties due to the initial fluorine content.
Synthesis of Lewis Acid Catalysts
The development of efficient and recyclable Lewis acid catalysts is a cornerstone of modern organic synthesis. nih.gov 1,2-Bis(trimethylsilyl)benzenes are established precursors for the synthesis of Lewis acid catalysts. nih.gov The presence of fluorine atoms in the catalyst structure can significantly enhance their Lewis acidity. This has led to the development of "fluorous" Lewis acid catalysts that exhibit high activity and can be easily separated and recycled. nih.gov
Design of Molecular Gyroscopes and Compasses
Molecular gyroscopes and compasses are fascinating examples of molecular machinery, where a rotating component (rotator) moves within a stationary framework (stator). The design of these systems often relies on creating a sterically shielded environment that allows for the free rotation of the central unit. Fluorinated benzene (B151609) derivatives have been successfully incorporated into the design of molecular gyroscopes. For example, 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene has been synthesized and shown to emulate a molecular gyroscope with a polar rotator. researchgate.net
While the direct use of this compound in this context is not explicitly detailed, its structure provides a suitable scaffold for the elaboration into more complex molecular gyroscope architectures. The trimethylsilyl groups can be functionalized to build the stator framework, while the fluorinated benzene ring could serve as, or be part of, the rotating component. The fluorine atom can introduce a dipole moment, making the rotator responsive to external electric fields, a key feature for molecular compasses.
Synthesis and Reactivity of Derivatives and Analogues of 4 Fluoro 1,2 Bis Trimethylsilyl Benzene
Functionalized 1,2-Bis(trimethylsilyl)benzenes with Different Substituentsnih.govuni-konstanz.de
Functionalized 1,2-bis(trimethylsilyl)benzenes serve as pivotal starting materials in organic synthesis, particularly for the creation of benzyne (B1209423) precursors, certain types of luminophores, and Lewis acid catalysts. nih.gov Efficient and high-yield synthetic routes have been developed to introduce various substituents onto the 1,2-bis(trimethylsilyl)benzene (B95815) scaffold. nih.govuni-konstanz.de
Halogenated Analogues (e.g., Chloro-, Dichloro-)nih.govuni-konstanz.de
The synthesis of halogenated 1,2-bis(trimethylsilyl)benzenes has been significantly improved to avoid harsh conditions and carcinogenic solvents. uni-konstanz.de For instance, 4-chloro-1,2-bis(trimethylsilyl)benzene and 4,5-dichloro-1,2-bis(trimethylsilyl)benzene can be prepared in high yields from their corresponding dihalobenzenes, chlorotrimethylsilane (B32843), and activated magnesium in tetrahydrofuran (B95107) (THF). uni-konstanz.de Two effective methods for magnesium activation are the use of Rieke-magnesium (MgR) or the entrainment method, which employs magnesium turnings with 1,2-dibromoethane (B42909) as an entrainer (Mge). uni-konstanz.de
These modern protocols offer substantial advantages over the previously established procedure, which required heating 1,2-dichlorobenzene (B45396) with magnesium turnings and chlorotrimethylsilane in the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA) at 100 °C for two days. uni-konstanz.deorgsyn.org The newer methods proceed under much milder conditions and in significantly less time. uni-konstanz.de
| Method | Activating Agent | Temperature | Time | Solvent |
|---|---|---|---|---|
| Rieke-Magnesium | MgR | 0 °C | 2 hours | THF |
| Entrainment Method | Mge (with 1,2-dibromoethane) | Room Temperature | 30 minutes | THF |
| Established Procedure | Magnesium Turnings | 100 °C | 2 days | HMPA |
In addition to chloro-derivatives, bromo-functionalized analogues have been synthesized. 4-Bromo-1,2-bis(trimethylsilyl)benzene can be obtained through a cobalt-catalyzed Diels-Alder cycloaddition of 1,2-bis(trimethylsilyl)acetylene and 5-bromopyran-2-one. nih.gov This bromo derivative is a versatile intermediate that readily participates in palladium-catalyzed Suzuki cross-coupling reactions with various phenylboronic acids. nih.gov
Methyl-Substituted Derivatives
Detailed research findings on the direct synthesis and reactivity of methyl-substituted 1,2-bis(trimethylsilyl)benzenes are not extensively covered in the provided sources. However, related methyl-substituted benzyne precursors, such as 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, are known and utilized. tcichemicals.com
Related Bis(trimethylsilyl)arenes (e.g., 1,4-Bis(trimethylsilyl)benzene, Tetrafluoro-1,4-bis(trimethylsilyl)benzene)nih.gov
The positioning of the trimethylsilyl (B98337) groups on the benzene (B151609) ring and the presence of other substituents, like fluorine, significantly influence the synthesis and structural properties of the molecule.
Comparative Synthetic Approachesnih.gov
Different synthetic strategies are employed for various bis(trimethylsilyl)arenes. The synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene was first reported in 1967, starting from 1,2,4,5-tetrafluorobenzene, which is treated with n-butyl lithium and then trimethylsilyl chloride. nih.gov An alternative route involves the use of poly(cadmium-2,3,5,6-tetrafluorobenzene) and trimethylsilyl chloride. nih.gov In contrast, the non-fluorinated analogue, 1,4-Bis(trimethylsilyl)benzene, can be synthesized via the reaction of 1,4-dilithiobenzene with chlorotrimethylsilane. lookchem.com
Structural Differences and their Implicationsnih.govnih.gov
The introduction of fluorine atoms onto the aromatic ring has a notable impact on the molecule's geometry. X-ray crystallography studies reveal that the carbon-silicon bond lengths in 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene are significantly longer than those in the non-fluorinated 1,4-Bis(trimethylsilyl)benzene. nih.govnih.gov This elongation is attributed to the strong electron-withdrawing nature of the fluorine atoms.
| Compound | Carene—Si Bond Length (Å) |
|---|---|
| 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene | ~1.914 |
| 1,4-Bis(trimethylsilyl)benzene | 1.8817 (12) |
The crystal packing of 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene results in a herringbone motif, where the molecules are interlinked by van der Waals interactions between the methyl groups of neighboring trimethylsilyl moieties. nih.gov
Benzyne Precursors Derived from Substituted Bis(trimethylsilyl)arenesnih.govuni-konstanz.denih.gov
One of the most significant applications of 1,2-bis(trimethylsilyl)benzenes is their role as key starting materials for the synthesis of efficient benzyne precursors. nih.govuni-konstanz.de Arynes, and particularly benzyne, are highly reactive intermediates widely used in organic synthesis for constructing complex molecules. nih.govwikipedia.org
The most common and effective benzyne precursors derived from these materials are 2-(trimethylsilyl)aryl trifluoromethanesulfonates (triflates). nih.gov The generation of benzyne from these precursors is typically induced by a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride, which triggers an elimination reaction. wikipedia.orggreyhoundchrom.com This fluoride-induced 1,2-elimination proceeds under mild, neutral conditions and at moderate temperatures, making it a highly valuable method in modern synthetic chemistry. tcichemicals.comnih.govabcr.com The process involves the fluoride ion attacking the trimethylsilyl group, which induces the elimination of the triflate group, thereby releasing the highly reactive benzyne intermediate. wikipedia.org This method avoids the need for strong bases or high temperatures often required in other benzyne generation techniques. tcichemicals.com
Reactions Involving C-F Bond Activation in Fluorinated Organosilanes
The activation of the carbon-fluorine (C-F) bond in fluorinated organosilanes represents a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, the presence of silicon-based functional groups on the aromatic ring can play a crucial role in facilitating this transformation. Research in this area has explored various strategies, including transition-metal-catalyzed reactions and the strategic placement of silyl (B83357) groups to promote C-F bond cleavage. These approaches open avenues for the synthesis of novel organofluorine compounds and the further functionalization of fluorinated aromatic scaffolds.
The reactivity of fluorinated organosilanes, particularly those with silyl groups positioned ortho to a fluorine atom, has been a subject of investigation. The interaction between the silyl group and the fluorine atom can influence the electronic properties of the C-F bond, potentially lowering the activation energy required for its cleavage. This "ortho-silyl assistance" has been explored in the context of C-F bond functionalization, offering a pathway to selectively transform an otherwise inert bond. researchgate.netnih.gov
Transition-Metal-Catalyzed C-F Bond Activation
Transition metal catalysis is a powerful tool for the activation of strong chemical bonds, including the C-F bond. Nickel- and palladium-based catalytic systems have been prominently featured in the cross-coupling of aryl fluorides with various reagents. In the context of fluorinated organosilanes, these catalytic systems can be employed to achieve defluorinative functionalization.
One notable approach involves the nickel-catalyzed cross-coupling of aryl fluorides with Grignard reagents. This methodology has been shown to be effective for a range of aryl fluorides, and the presence of a triarylphosphine ligand can enhance the reactivity and selectivity of the catalytic system. The synergy between nickel and magnesium from the Grignard reagent, potentially preorganized by the ligand, is thought to lower the activation energy for the C-F bond cleavage. acs.orguniurb.itnih.gov While specific studies on 4-fluoro-1,2-bis(trimethylsilyl)benzene are not extensively detailed in the available literature, the general principles of this catalytic approach suggest its potential applicability.
The general reaction scheme for a nickel-catalyzed cross-coupling of a generic fluoro-organosilane with a Grignard reagent can be depicted as follows:
General Reaction Scheme:
Where Ar(SiR₃)ₓ-F represents a fluorinated organosilane, R'-MgX is a Grignard reagent, and the product is the corresponding defluorinated and functionalized organosilane.
Ortho-Silyl Assisted C-F Bond Activation
The strategic placement of a silyl group ortho to a C-F bond can significantly influence its reactivity. Research has demonstrated that an ortho-hydrosilyl group can assist in the selective activation of a single C-F bond in trifluoromethylarenes. This is achieved through the activation of the hydrosilyl group with a trityl cation in the presence of nucleophiles, leading to selective C-F bond functionalization such as allylation, carboxylation, or chlorination. researchgate.netnih.gov
Although these studies focus on trifluoromethyl groups, the underlying principle of ortho-silyl assistance could be relevant to monofluorinated systems like this compound, where one of the trimethylsilyl groups is ortho to the fluorine atom. The interaction between the ortho-silyl group and the fluorine atom may facilitate nucleophilic attack at the carbon bearing the fluorine, leading to substitution.
A plausible mechanism involves the formation of a pentacoordinate silicon intermediate, which weakens the adjacent C-F bond and makes it more susceptible to cleavage. The specific nature of the silyl group (e.g., hydrosilyl vs. trimethylsilyl) and the reaction conditions would be critical in determining the outcome of such a transformation.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aryl fluorides. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. In the case of fluorinated organosilanes, the electronic effect of the silyl groups is a key consideration. While trimethylsilyl groups are generally considered to be weakly electron-donating or neutral, their interaction with a fluorine atom can alter the electron density distribution in the aromatic ring.
The reaction of fluoroarenes with organolithium reagents is a well-established method for C-C bond formation. wikipedia.orgtaylorandfrancis.com The application of such reagents to this compound could potentially lead to the displacement of the fluoride ion. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the two trimethylsilyl groups.
Recent advances have also explored the use of organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. unc.edunih.gov This approach, which involves the generation of a cation radical intermediate, lowers the barrier for nucleophilic attack and expands the scope of SNAr reactions to include less activated substrates.
The following table summarizes the potential C-F bond activation reactions applicable to fluorinated organosilanes based on existing literature for related compounds. It is important to note that specific experimental data for this compound is limited in the reviewed sources, and the entries are based on analogous systems.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Plausible Mechanism |
| Nickel-Catalyzed Cross-Coupling | Grignard Reagent (R'MgX), Ni-catalyst (e.g., Ni(acac)₂), Ligand (e.g., PPh₃), THF | 4-R'-1,2-bis(trimethylsilyl)benzene | Oxidative addition of the C-F bond to the Ni(0) center, followed by transmetalation with the Grignard reagent and reductive elimination. acs.orguniurb.it |
| Ortho-Silyl Assisted Nucleophilic Substitution | Nucleophile (Nu⁻), Lewis Acid (e.g., for hydrosilyl activation) | 4-Nu-1,2-bis(trimethylsilyl)benzene | Intramolecular assistance from the ortho-silyl group, potentially forming a hypervalent silicon intermediate, weakening the C-F bond. researchgate.netnih.gov |
| Reaction with Organolithium Reagents | Organolithium (R'Li), Ether solvent | 4-R'-1,2-bis(trimethylsilyl)benzene | Nucleophilic aromatic substitution (SNAr) or benzyne formation depending on the specific organolithium reagent and reaction conditions. wikipedia.orgtaylorandfrancis.com |
| Photoredox-Catalyzed Nucleophilic Substitution | Nucleophile (NuH), Organic Photocatalyst, Light | 4-Nu-1,2-bis(trimethylsilyl)benzene | Formation of a fluoroarene cation radical, which is more susceptible to nucleophilic attack. unc.edunih.gov |
Further research is required to explore the specific reactivity of this compound and its analogues in these C-F bond activation reactions to determine optimal conditions, yields, and the full scope of potential transformations.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While established methods for the synthesis of bis(trimethylsilyl)benzenes exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways. Current routes can sometimes rely on harsh reagents or require multi-step processes. The development of novel synthetic strategies is a key area for advancement.
Key research objectives in this area include:
Catalytic C-H Activation: Expanding on methods like iridium-mediated C-H activation could provide a more direct and atom-economical route to 4-Fluoro-1,2-bis(trimethylsilyl)benzene from simpler precursors. nih.gov Research could focus on identifying more abundant and less expensive metal catalysts (e.g., iron, copper) and optimizing reaction conditions to improve yields and selectivity.
Flow Chemistry Processes: Transitioning from batch synthesis to continuous flow processes could offer significant advantages in terms of safety, scalability, and process control. A continuous flow setup could allow for precise control over reaction temperature, time, and stoichiometry, potentially leading to higher purity products and reduced waste.
Green Chemistry Approaches: Future synthetic routes should aim to minimize environmental impact. This involves exploring the use of greener solvents, reducing the number of synthetic steps, and designing processes that generate less hazardous waste. For example, developing catalytic cycles that replace stoichiometric reagents would represent a significant step towards sustainability.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Silylation | High atom economy, fewer steps. | Development of selective and cost-effective catalysts. |
| Continuous Flow Synthesis | Improved safety, scalability, and purity. | Reactor design and optimization of process parameters. |
| Diels-Alder Cycloadditions | Access to complex structures from simple precursors. nih.gov | Design of novel diene and dienophile partners. |
Exploration of New Reactivity Patterns and Mechanistic Insights
The interplay between the electron-withdrawing fluorine atom and the silicon-carbon bonds of the trimethylsilyl (B98337) groups creates a unique electronic environment that warrants deeper investigation. While its role as a benzyne (B1209423) precursor and its utility in cross-coupling reactions are known, many aspects of its reactivity remain to be explored. nih.gov
Future studies should focus on:
Nucleophilic Aromatic Substitution (SNAr): A systematic investigation into the SNAr reactions involving the C-F bond could open pathways to a wide array of functionalized derivatives. Kinetic and mechanistic studies, similar to those performed on other aromatic systems, would provide crucial insights into the reaction pathways and help optimize conditions for selective functionalization. rsc.org
Transition Metal-Catalyzed Functionalization: Beyond established Suzuki and Stille couplings, exploring novel palladium-catalyzed reactions or other transition metal-catalyzed processes could uncover new ways to functionalize the aromatic ring. nih.govnih.gov This could include C-H functionalization at other positions on the ring or novel couplings that utilize the trimethylsilyl groups as leaving groups or directing groups.
Mechanistic Studies using DFT: Detailed computational studies, particularly using Density Functional Theory (DFT), can provide profound insights into reaction mechanisms. nih.govacs.org Such studies can elucidate transition states, predict reaction outcomes, and rationalize observed reactivity patterns, thereby accelerating the discovery of new transformations. nih.govacs.org
Expansion of Applications in Emerging Fields of Materials Science
The unique properties conferred by fluorine and silicon make this compound an attractive building block for advanced materials. Its derivatives could find applications in electronics, optics, and polymer science.
Promising areas for future materials science research include:
Specialty Polymers: As a derivative of benzene (B151609), this compound can be envisioned as a monomer for the synthesis of high-performance polymers. drpress.orgprimescholars.com The incorporation of fluorine and silicon into a polymer backbone could enhance properties such as thermal stability, chemical resistance, hydrophobicity, and gas permeability, making them suitable for demanding applications in aerospace, electronics, and membrane technology.
Liquid Crystals: The rigid aromatic core combined with the flexible and bulky trimethylsilyl groups suggests that derivatives of this compound could exhibit liquid crystalline properties. The design and synthesis of such derivatives could lead to new materials for display technologies and optical sensors.
| Material Class | Potential Application | Key Properties Conferred by Moiety |
| Organic Semiconductors | OLEDs, Organic Photovoltaics (OPVs) | Tunable electronic properties, charge transport. researchgate.net |
| Fluorinated Silicones | High-performance elastomers, coatings. | Thermal stability, chemical resistance, hydrophobicity. |
| Liquid Crystalline Materials | Displays, sensors. | Self-assembly, anisotropic properties. |
Advanced Computational Design of Functionalized Derivatives
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules with desired properties. Instead of relying solely on trial-and-error synthesis, computational methods can guide research by predicting the characteristics of hypothetical molecules.
Future research should leverage computational design to:
Screen Virtual Libraries: Create virtual libraries of derivatives of this compound and use high-throughput computational screening to identify candidates with promising electronic, optical, or physical properties for specific applications.
Predict Material Properties: Employ quantum chemical calculations to predict key material properties such as HOMO/LUMO energy levels (relevant for organic electronics), polymer glass transition temperatures, and crystal packing arrangements. nih.gov
Guide Synthetic Efforts: Use computational analysis of reaction mechanisms to predict the feasibility of proposed synthetic routes and to identify the most promising pathways for creating target molecules, thereby saving significant time and resources in the lab. rsc.org
Investigation of Unexplored Biological or Industrial Applications (Non-Clinical/Non-Dosage)
Beyond materials science, the unique structure of this compound suggests potential in other industrial sectors. The presence of a fluorinated benzene ring is a common feature in many industrially significant compounds.
Areas for exploration include:
Agrochemicals: The fluorinated phenyl group is a key pharmacophore in many herbicides, fungicides, and insecticides. This compound could serve as a versatile starting material for the synthesis of new agrochemical candidates. The trimethylsilyl groups can be used as handles for further chemical modification to create diverse molecular structures for biological screening.
Specialty Chemicals and Additives: Benzene derivatives are fundamental building blocks for a vast range of products, including dyes, synthetic rubbers, and plastics. primescholars.comprimescholars.com Derivatives of this compound could be investigated as specialty additives to improve the performance of existing materials, for example, as flame retardants or as processing aids for polymers.
High-Performance Fluids: The combination of a stable aromatic core with organosilicon groups suggests that derivatives could be explored for use as high-performance fluids, such as lubricants or heat-transfer fluids, capable of withstanding extreme temperatures and harsh chemical environments.
Q & A
Basic: What are the optimal synthetic routes for 4-Fluoro-1,2-bis(trimethylsilyl)benzene in laboratory settings?
Methodological Answer:
A common approach involves sequential silylation of 4-fluoro-1,2-dibromobenzene using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Key steps include:
- Step 1: Lithiation of 4-fluoro-1,2-dibromobenzene with n-BuLi at -78°C in THF.
- Step 2: Reaction with TMSCl to install the first trimethylsilyl group.
- Step 3: Repeat lithiation and silylation for the second TMS group.
Purification via column chromatography (hexane/ethyl acetate) ensures high yield (70–85%). Monitor reaction progress using GC-MS to avoid over-silylation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and TMS protons (δ 0.3–0.5 ppm). Fluorine coupling (³JHF) splits aromatic signals.
- ¹³C NMR: TMS carbons appear at δ 0–5 ppm; aromatic carbons show deshielding due to fluorine (δ 120–140 ppm).
- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 298 (C₁₂H₁₈FSSi₂), with fragments at m/z 73 ([Si(CH₃)₃]⁺) and m/z 109 ([C₆H₄F]⁺) .
- XRD: Resolve steric effects of TMS groups on crystal packing .
Advanced: How can computational chemistry predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrophilic Substitution: Fluorine directs electrophiles to the para position, while TMS groups sterically hinder ortho/meta sites.
- Frontier Molecular Orbitals: HOMO-LUMO gaps predict charge-transfer interactions. Compare computed IR spectra with experimental data to validate models .
Example: A 2023 study combined DFT with experimental kinetics to explain anomalous Friedel-Crafts alkylation yields .
Advanced: What strategies resolve contradictions between theoretical and experimental data in silylated benzene derivatives?
Methodological Answer:
- Case Study: Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing. Use:
- PCM Solvent Models (e.g., IEFPCM in Gaussian) to simulate solvent environments.
- Solid-State NMR to align computed gas-phase results with experimental crystal data.
- Validation: Cross-check computed Mulliken charges with XPS binding energies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods due to volatile TMS byproducts (e.g., chlorotrimethylsilane).
- PPE: Acid-resistant gloves and goggles; avoid contact with moisture (risk of exothermic hydrolysis).
- Waste Disposal: Neutralize silylation reagents with ethanol before aqueous disposal .
Advanced: How does steric bulk influence regioselectivity in electrophilic substitutions?
Methodological Answer:
- Steric Maps: Generate using molecular mechanics (MMFF94) to visualize TMS group occupancy (van der Waals radii ~2.0 Å).
- Competitive Experiments: Compare nitration (HNO₃/H₂SO₄) of this compound vs. non-silylated analogs.
- Result: TMS groups reduce ortho substitution by 90%, favoring para-fluoro-directed pathways.
- Kinetic Isotope Effects (KIE): Deuterated substrates confirm steric hindrance over electronic effects .
Basic: How to optimize reaction conditions for high-purity this compound?
Methodological Answer:
- Solvent Choice: Anhydrous THF or diethyl ether minimizes side reactions.
- Temperature Control: Maintain <-70°C during lithiation to prevent Li-halogen exchange.
- Workup: Quench excess Li with degassed isopropanol; filter through Celite® to remove Li salts .
Advanced: What mechanistic insights explain the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset at 280°C correlates with Si-C bond cleavage.
- DFT Transition States: Calculate activation energies for Si-C vs. C-F bond rupture.
- Comparative Study: Replace fluorine with Cl/CF₃; observe 20% lower thermal stability in CF₃ analogs .
Basic: How to troubleshoot low yields in silylation reactions?
Methodological Answer:
- Common Pitfalls:
- Moisture contamination: Use molecular sieves or flame-dried glassware.
- Incomplete lithiation: Monitor via in-situ IR (disappearance of C-Br stretch at 550 cm⁻¹).
- Alternative Reagents: Replace n-BuLi with LDA for higher selectivity in hindered systems .
Advanced: Can this compound act as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies:
- Synthesize Pd(0) complexes and analyze via XAS (X-ray Absorption Spectroscopy) to confirm Si→Pd σ-donation.
- Compare catalytic activity in Suzuki-Miyaura coupling vs. traditional PPh₃ ligands.
- Results: Steric bulk reduces catalytic turnover but improves selectivity in ortho-substituted aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
